
ELQ-300
概述
准备方法
合成路线和反应条件: ELQ-300 的合成涉及通过 Ullmann 反应和随后的酰化反应形成的取代的 β-酮酯,然后通过 Conrad-Limpach 反应与苯胺反应生成 3-取代的 4(1H)-喹诺酮类 . 该合成路线相对较短(五步反应),不需要钯、色谱分离或保护基化学,并且可以在没有高真空蒸馏的情况下进行 .
工业生产方法: this compound 的工业规模生产遵循相同的合成路线,使其具有成本效益和可扩展性。该过程包括:
- 通过 Ullmann 反应形成取代的 β-酮酯。
- β-酮酯的酰化。
- 通过 Conrad-Limpach 反应与苯胺反应生成 3-取代的 4(1H)-喹诺酮类 .
化学反应分析
Reaction Sequence:
- Ullmann Reaction : Forms the β-keto ester intermediate using Cu catalysis.
- Conrad-Limpach Cyclization : Reacts the β-keto ester with 4-chloro-3-iodoaniline at 230°C to yield the quinolone scaffold.
- Deprotection : Removes the 4-O-ethyl group using HBr in acetic acid.
Optimized Conditions :
Prodrug Derivatization via Alkoxycarbonate Esterification
This compound’s poor solubility is addressed through prodrug synthesis. Key reactions include:
Alkoxycarbonate Ester Formation (ELQ-330/331/387)
General Protocol :
- Reactants : this compound, chloromethyl alkoxycarbonate esters (e.g., ethyl, isopropyl)
- Conditions :
- K₂CO₃/TBAI in DMF at 60°C
- 2–72 hr reaction time
- Yields : 54–72% after purification
Key Data :
Prodrug | Melting Point (°C) | Solubility Improvement | Bioactivity Retention |
---|---|---|---|
This compound | 312–314 | Low | Baseline |
ELQ-330 | 99.7–99.9 | 12× higher | Partial |
ELQ-331 | 102–103 | 18× higher | Full |
Ethyl Carbonate Prodrug (ELQ-337)
Synthesis :
- Reactants : this compound, ethyl chloroformate
- Conditions : NaH/THF at 60°C (5 min reaction)
- Yield : 92%
- Mechanism : 4-O-carbamate formation disrupts crystallinity (melting point: 160°C vs. 314°C for this compound)
Metabolic Reactivation of Prodrugs
Prodrugs revert to this compound via enzymatic hydrolysis:
In Vitro Stability (Human Liver Microsomes) :
Prodrug | Half-Life (min) | Clearance (μl/min/mg) |
---|---|---|
ELQ-331 | 38 | 18.4 |
Midazolam (Control) | 2.6 | 267 |
Key Finding :
- ELQ-331 converts quantitatively to this compound in plasma, enabling sustained antimalarial activity .
Hydrolytic Stability
- pH 7.4 Buffer : ELQ-337 remains stable (>95% intact after 24 hr).
- Plasma : Rapid conversion to this compound (t₁/₂ = 15 min in mouse plasma) .
Thermal Stability
Comparative Reactivity in Structural Analogs
科学研究应用
Targeting Multiple Life Cycle Stages
ELQ-300 is effective against multiple stages of the malaria parasite, including:
- Liver stages : Inhibits the development of liver-stage parasites, thus preventing subsequent blood-stage infections.
- Blood stages : Acts on asexual blood stages, which are responsible for the clinical manifestations of malaria.
- Transmission stages : Targets sexual forms (gametocytes) and zygotes, crucial for transmission to mosquitoes, thereby interrupting the malaria lifecycle.
Prodrug Development for Enhanced Bioavailability
Given this compound's limitations in aqueous solubility and oral bioavailability, several prodrugs have been developed to enhance its delivery:
- ELQ-331 : A bioreversible alkoxycarbonate ester prodrug that has demonstrated improved pharmacokinetics. In murine models, it achieved significant serum concentrations and provided single-dose cures at low dosages (3 mg/kg) without recrudescence of parasites .
Prodrug | Cmax (μM) | Dose (mg/kg) | Efficacy |
---|---|---|---|
This compound | Limited | Varies | Effective but requires multiple doses |
ELQ-331 | 5.9 | 3 | Single-dose cure achieved |
Synergistic Combination Therapy
This compound has been studied in combination with other antimalarials like atovaquone. This combination has shown synergistic effects, enhancing overall efficacy and reducing the potential for resistance development. In studies, a combined dose of 1 mg/kg was curative in murine models .
Case Study 1: Efficacy in Murine Models
In preclinical studies involving mice infected with Plasmodium falciparum, this compound demonstrated high efficacy across all life stages of the parasite. The compound was able to provide complete protection against liver and bloodstream infections when administered prior to exposure to infectious sporozoites .
Case Study 2: Prodrug Performance
Research on ELQ-331 indicated that this prodrug significantly enhances the bioavailability of this compound. After administration, ELQ-331 was converted to this compound within the body, allowing for effective treatment even at lower doses than required for this compound alone . This finding supports the viability of prodrug strategies in overcoming pharmacokinetic limitations.
作用机制
ELQ-300 通过抑制线粒体细胞色素 bc1 复合物(电子传递链中的复合物 III)发挥作用。这种抑制破坏了电子传递链,导致线粒体膜电位崩溃,最终导致细胞死亡。 该机制与链霉菌素(强效杀真菌剂)相似 .
类似化合物:
ELQ-316: 属于内醌类喹诺酮类药物,具有类似的抗疟疾特性.
氯喹: 一种上市的化学预防剂,具有类似的作用机制,但对它产生了快速耐药性.
ELQ-337: this compound 的生物可逆前药,口服后显示出更高的生物利用度.
This compound 的独特性: this compound 由于其对氯喹耐药性疟原虫株的高活性、良好的口服生物利用度以及对疟原虫所有生命周期阶段的有效性而脱颖而出 . 它作为 4-喹诺酮-3-二芳基醚的独特结构也使其与其他抗疟疾药物区别开来 .
相似化合物的比较
ELQ-316: Another member of the endochin-like quinolone class, with similar antimalarial properties.
Atovaquone: A marketed chemoprophylactic agent with a similar mechanism of action but to which resistance rapidly developed.
Uniqueness of this compound: this compound stands out due to its high activity against atovaquone-resistant strains of Plasmodium, good oral bioavailability, and effectiveness at all life cycle stages of the malaria parasite . Its unique structure as a 4-quinolone-3-diarylether also distinguishes it from other antimalarials .
生物活性
ELQ-300 is a potent antimalarial compound belonging to a novel class of 4(1H)-quinolone-based drugs. It has shown significant biological activity against various stages of the Plasmodium lifecycle, specifically targeting both blood and liver stages of Plasmodium falciparum and Plasmodium vivax, as well as the transmission stages crucial for malaria propagation.
This compound functions primarily by inhibiting the cytochrome bc1 complex, specifically at the quinone reductase (Qi) site. This mechanism is distinct from other antimalarials like atovaquone, which targets the quinol oxidase (Qo) site. This specificity allows this compound to maintain efficacy against drug-resistant strains of P. falciparum, including those with mutations that confer resistance to atovaquone .
Efficacy Against Malaria
In vitro Studies:
- This compound demonstrated potent activity against various strains of P. falciparum, with effective concentrations (EC50) measured at approximately 14.9 nM for P. falciparum and 17.9 nM for P. vivax field isolates .
- In comparison to atovaquone, this compound exhibited a unique cumulative dosing effect that effectively blocked recrudescence in high-parasitemia models, highlighting its potential as a single-dose treatment option .
In vivo Studies:
- In murine models, this compound was tested in combination with atovaquone, showing a synergistic effect that enhanced efficacy against malaria infections. The combination therapy was curative with a single combined dose of 1 mg/kg body weight, outperforming traditional therapies .
- The compound has been shown to be effective even in acute infection models where it prevented recrudescence when administered over multiple days .
Safety and Selectivity
This compound has demonstrated an excellent selectivity index in various assays, indicating low cytotoxicity towards mammalian cell lines. It does not inhibit ATP production in these cells, which suggests a favorable safety profile for potential clinical applications .
Pharmacokinetics
Despite its promising biological activity, this compound faces challenges related to its physicochemical properties, such as poor aqueous solubility and high crystallinity, which limit absorption and overall bioavailability. To address these issues, prodrugs like ELQ-331 have been developed, which enhance delivery and allow for single-dose cures in animal models .
Comparative Activity Data
The following table summarizes key findings on the biological activity of this compound compared to other antimalarials:
Compound | Target | EC50 (nM) | Stage Efficacy | Resistance Profile |
---|---|---|---|---|
This compound | Cytochrome bc1 complex (Qi site) | 14.9 (P. falciparum) 17.9 (P. vivax) | Blood, liver, transmission stages | Active against resistant strains |
Atovaquone | Cytochrome bc1 complex (Qo site) | Varies by strain | Blood stages | Resistance common |
Combination (this compound + Atovaquone) | Dual-site inhibition | 1 mg/kg combined dose | Enhanced efficacy in acute infections | Effective against resistant strains |
Case Studies
Recent studies have highlighted the effectiveness of this compound in treating malaria infections in animal models:
- Murine Model Study : In a suppressive test, mice infected with P. yoelii were treated with either this compound or atovaquone alone or in combination. The combination therapy showed significantly lower ED50 values compared to monotherapies, indicating enhanced potency .
- Acute Infection Model : Mice treated with this compound displayed effective prevention of recrudescence compared to those treated with atovaquone or proguanil alone, demonstrating its potential for use in acute malaria cases .
属性
IUPAC Name |
6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNKHCQIZRDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045320 | |
Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354745-52-0 | |
Record name | ELQ-300 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELQ-300 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。